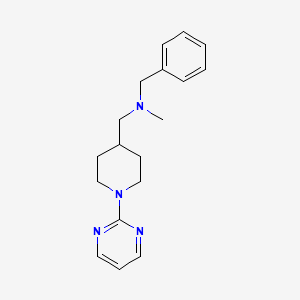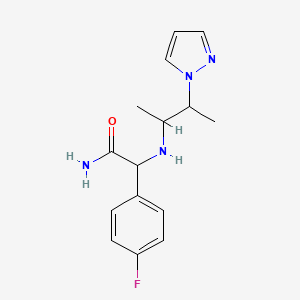
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine, also known as BMPP, is a chemical compound that belongs to the class of piperidine derivatives. BMPP has been extensively studied for its potential use in scientific research and drug development due to its unique chemical structure and properties.
作用機序
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a decrease in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects
The dopamine D3 receptor is implicated in several neurological disorders such as addiction, schizophrenia, and Parkinson's disease. N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has been shown to have high affinity and selectivity for the dopamine D3 receptor, which makes it a potential therapeutic agent for these disorders. However, the exact biochemical and physiological effects of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine on these disorders are still under investigation.
実験室実験の利点と制限
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has several advantages for use in lab experiments. It has high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the receptor and its role in neurological disorders. N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has also been shown to have low toxicity and good pharmacokinetic properties. However, there are some limitations to the use of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine in lab experiments. Its synthesis is complex and time-consuming, which makes it difficult to produce in large quantities. Additionally, its high affinity and selectivity for the dopamine D3 receptor may limit its use in studying other receptors or pathways.
将来の方向性
There are several future directions for the study of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine. One potential direction is the development of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine as a therapeutic agent for neurological disorders such as addiction, schizophrenia, and Parkinson's disease. Another direction is the use of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine as a radioligand for imaging the dopamine D3 receptor using PET. Additionally, further studies are needed to investigate the biochemical and physiological effects of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine on these disorders and to explore its potential use in studying other receptors or pathways.
合成法
The synthesis of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine involves a series of chemical reactions. The starting material for the synthesis is 1-(2-bromoethyl)-4-methylpiperidine, which is reacted with benzylamine to form N-benzyl-4-methylpiperidine. This intermediate is then reacted with 2-chloropyrimidine to form N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine. The final product is purified using column chromatography.
科学的研究の応用
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has been studied for its potential use in scientific research and drug development. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neurological disorders such as addiction, schizophrenia, and Parkinson's disease. N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has also been studied for its potential use as a radioligand for imaging the dopamine D3 receptor using positron emission tomography (PET).
特性
IUPAC Name |
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-21(14-16-6-3-2-4-7-16)15-17-8-12-22(13-9-17)18-19-10-5-11-20-18/h2-7,10-11,17H,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTGQZHAVMHUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)


![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)
![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)
![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)
![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)
![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)